molecular formula C13H14N4O4 B14607989 6-(N-ethylanilino)-3-methyl-5-nitro-1H-pyrimidine-2,4-dione CAS No. 58758-68-2

6-(N-ethylanilino)-3-methyl-5-nitro-1H-pyrimidine-2,4-dione

Cat. No.: B14607989
CAS No.: 58758-68-2
M. Wt: 290.27 g/mol
InChI Key: YSHKDCJRHOKMQD-UHFFFAOYSA-N
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Description

6-(N-ethylanilino)-3-methyl-5-nitro-1H-pyrimidine-2,4-dione is an organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of an ethylanilino group attached to the pyrimidine ring, along with a nitro group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(N-ethylanilino)-3-methyl-5-nitro-1H-pyrimidine-2,4-dione typically involves the following steps:

    Nitration of Pyrimidine: The starting material, pyrimidine, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 5-position.

    Alkylation: The nitrated pyrimidine is then subjected to alkylation with ethylamine to introduce the ethylanilino group at the 6-position.

    Methylation: Finally, the compound is methylated using methyl iodide in the presence of a base such as potassium carbonate to introduce the methyl group at the 3-position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

6-(N-ethylanilino)-3-methyl-5-nitro-1H-pyrimidine-2,4-dione undergoes various types of chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ethylanilino group can undergo nucleophilic substitution reactions with various nucleophiles.

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as halides, alkoxides, or amines.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: Formation of 6-(N-ethylanilino)-3-methyl-5-amino-1H-pyrimidine-2,4-dione.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Oxidation: Formation of oxidized derivatives with additional functional groups.

Scientific Research Applications

6-(N-ethylanilino)-3-methyl-5-nitro-1H-pyrimidine-2,4-dione has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-(N-ethylanilino)-3-methyl-5-nitro-1H-pyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The ethylanilino group may also play a role in binding to specific receptors or enzymes, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 6-(N-methylanilino)-3-methyl-5-nitro-1H-pyrimidine-2,4-dione
  • 6-(N-ethylanilino)-3-ethyl-5-nitro-1H-pyrimidine-2,4-dione
  • 6-(N-ethylanilino)-3-methyl-5-amino-1H-pyrimidine-2,4-dione

Uniqueness

6-(N-ethylanilino)-3-methyl-5-nitro-1H-pyrimidine-2,4-dione is unique due to the specific combination of functional groups attached to the pyrimidine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

58758-68-2

Molecular Formula

C13H14N4O4

Molecular Weight

290.27 g/mol

IUPAC Name

6-(N-ethylanilino)-3-methyl-5-nitro-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C13H14N4O4/c1-3-16(9-7-5-4-6-8-9)11-10(17(20)21)12(18)15(2)13(19)14-11/h4-8H,3H2,1-2H3,(H,14,19)

InChI Key

YSHKDCJRHOKMQD-UHFFFAOYSA-N

Canonical SMILES

CCN(C1=CC=CC=C1)C2=C(C(=O)N(C(=O)N2)C)[N+](=O)[O-]

Origin of Product

United States

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